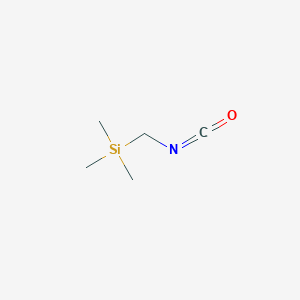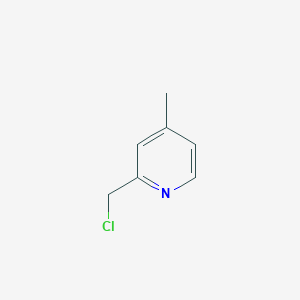
2-(氯甲基)-4-甲基吡啶
概述
描述
科学研究应用
合成和化学
2-(氯甲基)-4-甲基吡啶被用于各种化学合成和反应中。例如,它作为高效合成卤甲基-2,2′-联吡啶的中间体,在杂环化学和有机金属化合物领域中具有重要意义(Smith, Lamba, & Fraser, 2003)。另一项研究专注于从2-氨基-4-甲基吡啶合成2-氯-4-(哌啶-1-基甲基)吡啶,再次突显了它作为合成复杂化合物中的关键中间体的作用(Li, 2012)。
分析和结构研究
该化合物还参与了旨在理解分子结构和行为的研究。例如,对相关吡啶化合物的结构、振动、电子和核磁共振分析的调查提供了有关分子稳定性和反应性的见解(Velraj, Soundharam, & Sridevi, 2015)。这些研究对于推动我们对分子相互作用和性质的理解至关重要。
材料科学中的应用
在材料科学中,2-(氯甲基)-4-甲基吡啶的衍生物已被研究用于其潜在应用。例如,对取代吡啶的电子传输进行的研究揭示了这些化合物的电子性质,这对于开发具有特定电子特性的新材料至关重要(Modelli & Burrow, 1983)。
制药和生化应用
虽然不包括直接与药物相关的信息,但值得注意的是,2-(氯甲基)-4-甲基吡啶的衍生物经常用于制药研究。像优化电泳分离甲基吡啶中的pH的研究突显了这些化合物在分析化学中的相关性,这对制药研究至关重要(Wren, 1991)。
环境和腐蚀研究
该化合物还在环境科学中找到应用,例如在研究对轻钢腐蚀的抑制效果方面,这对于理解材料降解和保护策略至关重要(Mert, Yüce, Kardaş, & Yazıcı, 2014)。
安全和危害
属性
IUPAC Name |
2-(chloromethyl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-2-3-9-7(4-6)5-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMJNRKGRRCAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506499 | |
| Record name | 2-(Chloromethyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-methylpyridine | |
CAS RN |
38198-16-2 | |
| Record name | 2-(Chloromethyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

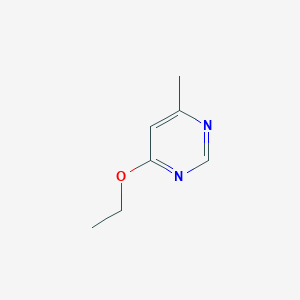
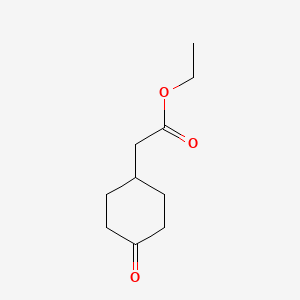
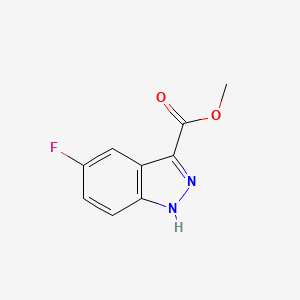
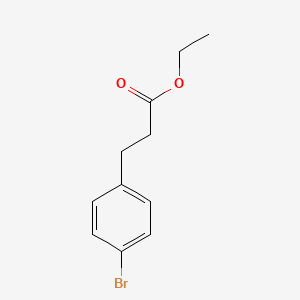
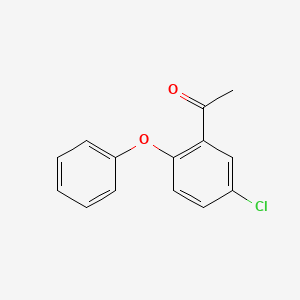
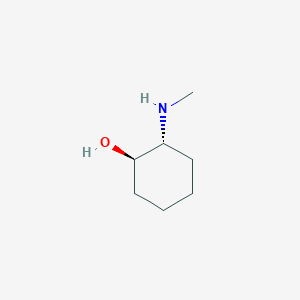
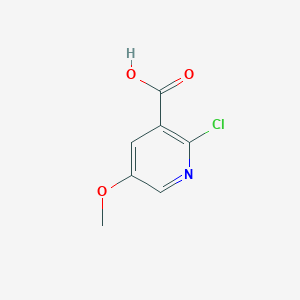
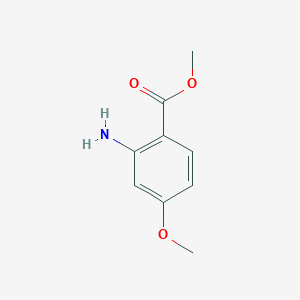
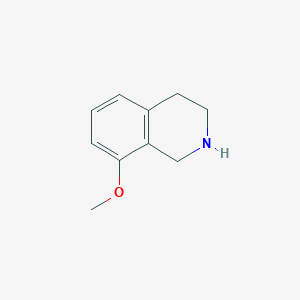
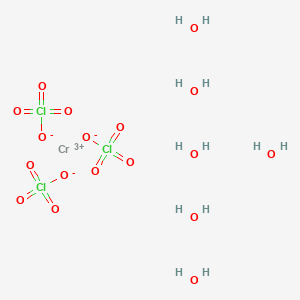
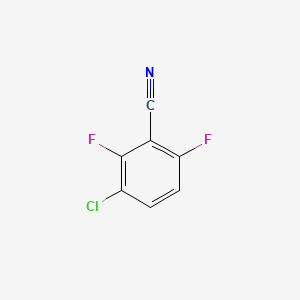
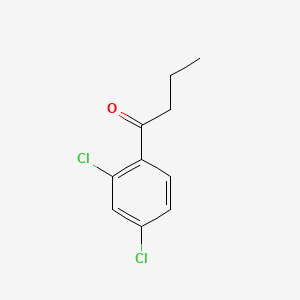
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1589927.png)
